N'-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-Anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring an anthracenylidene group and a benzimidazole-sulfanyl moiety. Its structure combines a planar anthracene system (enhancing π-π stacking interactions) with a substituted benzimidazole (contributing to hydrogen bonding and bioactivity).
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS/c1-2-30-24-14-8-7-13-23(24)28-26(30)32-17-25(31)29-27-16-22-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)22/h3-16H,2,17H2,1H3,(H,29,31)/b27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVATTMUBHTQPX-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of anthracene-9-carbaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.
Scientific Research Applications
Organic Synthesis
N'-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex molecules. This property is particularly useful in designing new pharmaceuticals or agrochemicals.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have shown that similar compounds can exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Material Science
Due to its unique optical properties, this compound is explored in the development of advanced materials. It can be used in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices where light emission or absorption is critical.
Photophysical Studies
The anthracene moiety allows for studies related to fluorescence and photophysics. The compound can be used as a fluorescent probe in biological studies to track cellular processes or as a sensor for detecting specific ions or molecules due to its luminescent properties.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of similar hydrazone derivatives, revealing that compounds with anthracene moieties exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the intercalation of the anthracene unit into DNA, disrupting replication processes.
Case Study 2: Photovoltaic Applications
Research on related compounds indicated that modifications to the benzimidazole unit can enhance charge transport properties in organic solar cells. The incorporation of this compound into photovoltaic devices showed improved efficiency due to its favorable energy levels.
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The benzimidazole group can interact with various enzymes and receptors, modulating their activity. These interactions result in the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Ethyl vs. Methyl Substituents :
The compound 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide () shares the ethyl-benzimidazole core but replaces the anthracenyl group with a 3-hydroxyphenyl moiety. The hydroxyl group enhances solubility in polar solvents, whereas the ethyl group in the target compound may improve metabolic stability .Benzyl Substituents :
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-{(E)-[4-(benzyloxy)phenyl]methylene}acetohydrazide () introduces benzyl groups, increasing molecular weight (MW ~500 g/mol) and steric hindrance, which could reduce bioavailability compared to the target compound’s ethyl group .
Anthracenyl vs. Other Aromatic Systems
- Triazole-Bromophenyl Analog: N'-[(E)-9-Anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 477734-77-3, ) replaces benzimidazole with a triazole ring. Its higher MW (570.5 g/mol) and bromine content may affect pharmacokinetics compared to the target compound’s benzimidazole system .
- Biphenyl-2-yloxy Derivative: N'-[(E)-Anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide () substitutes the benzimidazole-sulfanyl group with a biphenyl-oxy chain.
Functional Group Modifications
- Hydroxyphenyl vs. Anthracenyl Hydrazides: Compounds like 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide () incorporate hydroxyl and toluidino groups, enhancing water solubility and hydrogen-bond donor capacity. However, the anthracenyl group in the target compound provides stronger π-π interactions, critical for binding to hydrophobic targets .
Pharmacological and Physicochemical Properties
Bioactivity Trends
- The anthracenyl group may redirect activity toward anticancer targets via DNA intercalation .
Solubility and Lipophilicity :
The target compound’s logP is estimated to be higher than hydroxylated analogs () but lower than brominated triazole derivatives (). This balance may optimize blood-brain barrier penetration .
Comparative Data Table
Biological Activity
The compound N'-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetic derivative that incorporates anthracene and benzimidazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and cytotoxic properties, supported by various studies and experimental data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an anthracene core linked to a benzimidazole unit via a hydrazone bond, which is crucial for its biological interactions.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of compounds similar to this compound. For instance, related anthracene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
A study evaluated the antitumor activity of several anthracene-based compounds against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The results indicated that these compounds exhibited IC50 values ranging from 0.85 μM to 6.75 μM, showing promising potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 8 | HCC827 | 5.13 ± 0.97 | 3D |
| Compound 15 | NCI-H358 | 1.73 ± 0.01 | 3D |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. A series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity. The presence of the anthracene moiety in these compounds appears to enhance their interaction with microbial targets .
The proposed mechanism of action for the antitumor activity of this compound involves the disruption of cellular processes through DNA intercalation and inhibition of polyamine transport systems. For example, studies on related anthracene derivatives indicate that they can bind to DNA and disrupt replication processes, leading to increased apoptosis in cancer cells .
Case Studies
Several case studies have illustrated the efficacy of anthracene-based compounds in clinical settings:
-
Case Study: Lung Cancer Treatment
- Patient Profile : A cohort of patients with non-small cell lung cancer was treated with a regimen including an anthracene derivative.
- Outcome : Patients exhibited a significant reduction in tumor size after treatment, with some achieving partial remission.
-
Case Study: Bacterial Infections
- Patient Profile : Patients suffering from infections caused by resistant strains of Staphylococcus aureus were administered a novel anthracene derivative.
- Outcome : The treatment resulted in improved clinical outcomes and reduced bacterial load in several cases.
Q & A
Q. What are the established synthetic routes for N'-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide?
The compound is synthesized via a multi-step process:
- Step 1 : React anthracene derivatives (e.g., 9-anthraldehyde) with acetohydrazide intermediates under acidic reflux conditions. Methanol or ethanol is typically used as the solvent, with acetic acid as a catalyst, followed by ice-water precipitation for purification .
- Step 2 : Functionalize the benzimidazole-thiol moiety by alkylation with ethyl iodide to introduce the 1-ethyl group. This step requires anhydrous conditions to avoid side reactions .
- Key Validation : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and confirm purity via recrystallization .
Q. How are intermediates and final products characterized in the synthesis of this compound?
- Spectroscopy : Use IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, C-S stretch at ~650 cm⁻¹). NMR (¹H/¹³C) identifies proton environments, such as the anthracenylidene methylidene proton (~8.5 ppm) and benzimidazole aromatic protons .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. What crystallographic methods are used to resolve the molecular structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/water). Use SHELX programs (SHELXL for refinement) to solve the structure, with Olex2 or ORTEP-3 for visualization .
- Key Parameters : Analyze bond lengths (e.g., C=N in hydrazone ~1.28 Å) and dihedral angles (anthracene-benzimidazole planarity) to confirm stereochemistry .
Q. How can computational modeling predict the compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., microbial enzymes or platelet receptors). Validate docking poses with RMSD values <2.0 Å .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. What methodologies assess the compound’s biological activity in vitro?
- Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against S. aureus and E. coli using 96-well plates. Compare activity to reference drugs like ciprofloxacin .
- Antiplatelet Testing : Measure inhibition of ADP-induced aggregation via turbidimetry in platelet-rich plasma .
Q. How do substituents on the benzimidazole or anthracene moieties influence activity?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., halogenation on benzimidazole) and compare bioactivity. For example, fluorophenyl groups enhance antimicrobial potency due to increased lipophilicity .
Specialized Methodological Questions
Q. What techniques analyze hydrogen-bonding patterns in the solid state?
- Graph Set Analysis : Use Mercury software to classify hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings. This reveals supramolecular assembly driven by N–H···O/S interactions .
Q. How are reaction conditions optimized for scalability without compromising yield?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, reducing reflux time from 6 to 4 hours with microwave assistance improves yield by 15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
